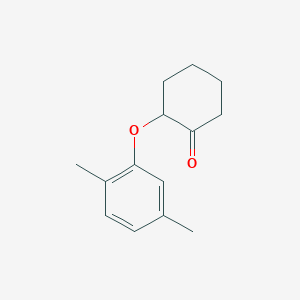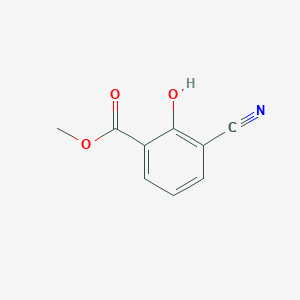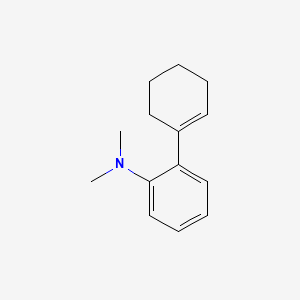
Benzenamine,2-(1-cyclohexen-1-yl)-n,n-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl-: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine, where the amino group is substituted with a 1-cyclohexen-1-yl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- typically involves the reaction of benzenamine with cyclohexene under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the amino group or the cyclohexenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development.
Industry: Industrially, Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is used in the manufacture of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Benzenamine: The parent compound, with a simpler structure and different chemical properties.
Cyclohexylamine: A related compound with a cyclohexyl group attached to the amino group.
N,N-Dimethylaniline: Another derivative of benzenamine with two methyl groups attached to the amino group.
Uniqueness: Benzenamine, 2-(1-cyclohexen-1-yl)-n,n-dimethyl- is unique due to the presence of both the cyclohexenyl and dimethyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
10483-02-0 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-8,10-11H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
LAOCIFKPLOQQBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


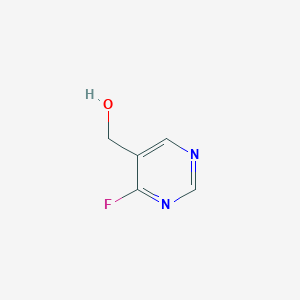
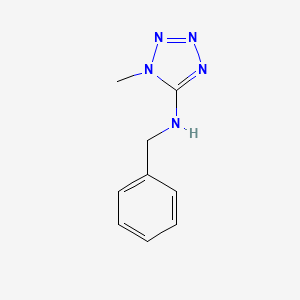
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)
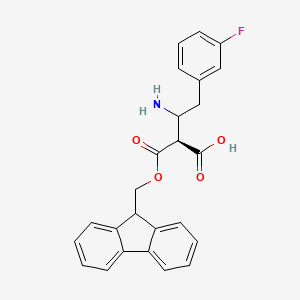
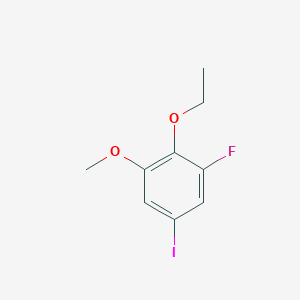
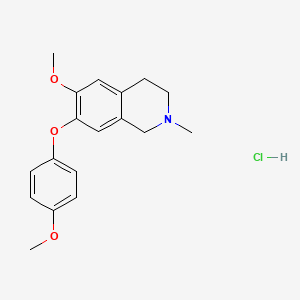
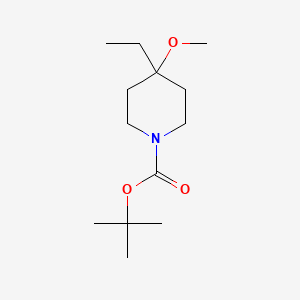
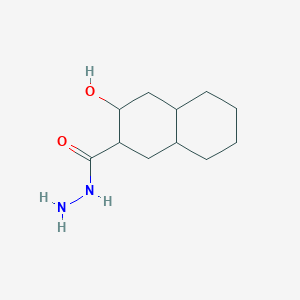

![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)


